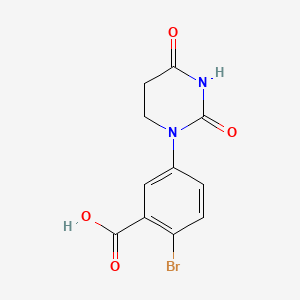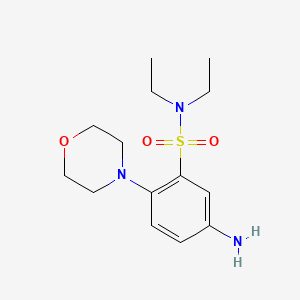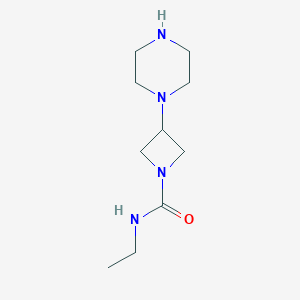
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is a chiral amine compound featuring an oxetane ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of chiral amines often involves asymmetric synthesis or chiral resolution techniques. Enzymatic methods using transaminases or other enzymes can also be employed to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The oxetane ring can be reduced to form linear alcohols or ethers.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, ethers.
Substitution: Amides, substituted amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The oxetane ring can also undergo ring-opening reactions, which can be exploited in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-Methyloxetan-3-yl)ethan-1-amine
- 1-(3-Methyloxetan-3-yl)propan-1-amine
- 1-(3-Methyloxetan-3-yl)butan-1-amine
Uniqueness
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the oxetane ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(1S)-1-(3-methyloxetan-3-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-5(7)6(2)3-8-4-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
Clé InChI |
VXNMAFYOYOFJFI-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1(COC1)C)N |
SMILES canonique |
CC(C1(COC1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)




![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)




![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)

